3-(4-ethoxyphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-4-amine
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Overview
Description
3-(4-ethoxyphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-4-amine is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with ethoxyphenyl and phenylprop-2-en-1-yl groups, making it a molecule of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-4-amine typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with hydrazine hydrate.
Substitution Reactions: The ethoxyphenyl and phenylprop-2-en-1-yl groups are introduced through substitution reactions. These reactions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Final Assembly: The final compound is assembled by coupling the substituted triazole with the appropriate sulfanyl group under controlled conditions, often using catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxyphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to modify the triazole ring or the phenylprop-2-en-1-yl group.
Substitution: The ethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Modified triazole derivatives, reduced phenylprop-2-en-1-yl groups.
Substitution Products: Various substituted ethoxyphenyl derivatives.
Scientific Research Applications
3-(4-ethoxyphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-4-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of triazole derivatives.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, disrupting their normal function.
DNA Interaction: It can intercalate into DNA, affecting replication and transcription processes.
Signal Transduction: The compound may interfere with signal transduction pathways, altering cellular responses and functions.
Comparison with Similar Compounds
Similar Compounds
- **3-(4-ethoxyphenyl)-2-((3-fluorobenzyl)sulfanyl)-4(3H)-quinazolinone
- **N-(3-sulfanylmethyl-4H-1,2,4-triazol-4-yl)-2-sulfanylacetamide
Uniqueness
Compared to similar compounds, 3-(4-ethoxyphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-4-amine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in drug design and development.
Properties
Molecular Formula |
C19H20N4OS |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C19H20N4OS/c1-2-24-17-12-10-16(11-13-17)18-21-22-19(23(18)20)25-14-6-9-15-7-4-3-5-8-15/h3-13H,2,14,20H2,1H3/b9-6+ |
InChI Key |
JOSZVUVRUUKJCR-RMKNXTFCSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(N2N)SC/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC=CC3=CC=CC=C3 |
Origin of Product |
United States |
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